molecular formula C10H13N3O B1482236 (6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098057-90-8

(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1482236
CAS No.: 2098057-90-8
M. Wt: 191.23 g/mol
InChI Key: NOAXDNSTJMJFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This compound features a unique structure that includes a cyclopropyl group, a methyl group, and an imidazo[1,2-b]pyrazole moiety, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazo[1,2-b]pyrazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,2-b]pyrazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the imidazo[1,2-b]pyrazole ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its biological activity and potential as a pharmacophore in drug discovery.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for (6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyrazole derivatives, such as:

  • (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
  • (6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)ethanol

Uniqueness

What sets (6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(6-cyclopropyl-1-methylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-4-5-13-10(12)8(6-14)9(11-13)7-2-3-7/h4-5,7,14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAXDNSTJMJFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 3
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 4
Reactant of Route 4
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 5
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 6
(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.